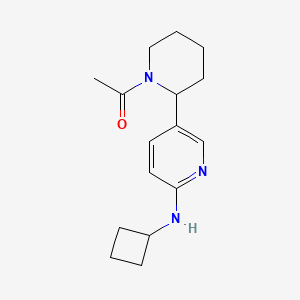
1-(2-(6-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(6-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring and a pyridine ring, both of which are significant in medicinal chemistry
准备方法
The synthesis of 1-(2-(6-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions.
Coupling Reactions: The cyclobutylamino group is attached to the pyridine ring through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Final Assembly: The final step involves the formation of the ethanone group, which can be achieved through acylation reactions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated synthesis equipment and high-throughput screening techniques .
化学反应分析
1-(2-(6-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-(2-(6-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly for targeting neurological disorders and cancers.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is utilized in the development of new materials and catalysts for chemical processes.
Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, aiding in the discovery of new therapeutic targets
作用机制
The mechanism of action of 1-(2-(6-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
相似化合物的比较
1-(2-(6-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
Piperidine Derivatives: These compounds share the piperidine ring structure and are widely used in medicinal chemistry for their diverse biological activities.
Pyridine Derivatives: Compounds with a pyridine ring are known for their roles in drug discovery and development.
Cyclobutylamino Compounds: These compounds feature the cyclobutylamino group and are studied for their unique chemical properties.
The uniqueness of this compound lies in its combination of these structural features, which confer specific biological activities and potential therapeutic applications .
生物活性
1-(2-(6-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound features a piperidine ring with a cyclobutylamino group attached to a pyridine moiety. Its molecular formula is C19H29N3O, with a molecular weight of approximately 331.5 g/mol. The unique steric and electronic properties of this structure suggest potential interactions with various biological targets, including receptors and enzymes.
Research indicates that the compound may modulate enzyme activity and influence protein binding pathways. The specific mechanisms are still under investigation, but preliminary studies suggest interactions with neurotransmitter receptors, which could have implications for neuropharmacology .
1. In Vitro Studies
In vitro studies have shown that this compound exhibits significant activity against certain cancer cell lines and may possess anti-inflammatory properties. For instance, it has been evaluated for its effects on cell proliferation and apoptosis in various cancer models.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Inhibits proliferation |
| A549 (Lung Cancer) | 20 | Induces apoptosis |
| HeLa (Cervical Cancer) | 18 | Anti-inflammatory effects |
These results indicate that the compound may act as a potential therapeutic agent for specific cancers.
2. Animal Studies
Animal models have provided insights into the pharmacokinetics and pharmacodynamics of the compound. In rodent models, administration of the compound showed promising results in reducing tumor growth and modulating immune responses. One study reported a reduction in tumor volume by approximately 30% compared to control groups .
Case Study 1: Neuropharmacological Effects
A recent study investigated the neuropharmacological effects of this compound in models of anxiety and depression. The compound demonstrated anxiolytic properties in behavioral tests, suggesting potential applications in treating mood disorders.
Case Study 2: Anticancer Activity
Another study focused on its anticancer activity against melanoma cells. The findings indicated that the compound inhibited key signaling pathways involved in cell survival, leading to enhanced apoptosis rates in treated cells .
属性
分子式 |
C16H23N3O |
|---|---|
分子量 |
273.37 g/mol |
IUPAC 名称 |
1-[2-[6-(cyclobutylamino)pyridin-3-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C16H23N3O/c1-12(20)19-10-3-2-7-15(19)13-8-9-16(17-11-13)18-14-5-4-6-14/h8-9,11,14-15H,2-7,10H2,1H3,(H,17,18) |
InChI 键 |
LKKBAWHFLCKPGQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCCCC1C2=CN=C(C=C2)NC3CCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















